molecular formula C31H63I B13362170 15-(2-Iodoethyl)nonacosane

15-(2-Iodoethyl)nonacosane

Cat. No.: B13362170
M. Wt: 562.7 g/mol
InChI Key: ACLZJTLZOLHZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-(2-Iodoethyl)nonacosane is a chemical compound with the molecular formula C31H63I and a molecular weight of 562.74 g/mol It is characterized by the presence of a long hydrocarbon chain with an iodoethyl group attached at the 15th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-(2-Iodoethyl)nonacosane typically involves the alkylation of a suitable precursor with an iodoethyl group. One common method involves the reaction of a nonacosane derivative with 2-iodoethanol under specific conditions. For instance, a suspension of potassium carbonate (995 mg, 7.2 mmol) in dimethylformamide (60 ml) is combined with a precursor compound (600 mg, 1.44 mmol) and this compound (2.04 g, 3.6 mmol). The mixture is stirred at 110°C for 36 hours before filtration and concentration under reduced pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 15-(2-Iodoethyl)nonacosane can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the hydrocarbon chain.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

15-(2-Iodoethyl)nonacosane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 15-(2-Iodoethyl)nonacosane involves its interaction with molecular targets through its long hydrocarbon chain and iodoethyl group. The compound can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in studying membrane dynamics and developing drug delivery systems .

Comparison with Similar Compounds

    15-(2-Bromoethyl)nonacosane: Similar structure but with a bromoethyl group instead of an iodoethyl group.

    15-(2-Chloroethyl)nonacosane: Contains a chloroethyl group, offering different reactivity and properties.

    15-(2-Fluoroethyl)nonacosane: Features a fluoroethyl group, which can significantly alter its chemical behavior.

Uniqueness: 15-(2-Iodoethyl)nonacosane is unique due to the presence of the iodoethyl group, which provides distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical properties and interactions .

Properties

Molecular Formula

C31H63I

Molecular Weight

562.7 g/mol

IUPAC Name

15-(2-iodoethyl)nonacosane

InChI

InChI=1S/C31H63I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-30-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3

InChI Key

ACLZJTLZOLHZMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.